molecular formula C5H3F5O2 B1384895 (E)-3,4,5,5,5-pentafluoropent-3-enoic acid CAS No. 53841-58-0

(E)-3,4,5,5,5-pentafluoropent-3-enoic acid

Cat. No.: B1384895
CAS No.: 53841-58-0
M. Wt: 190.07 g/mol
InChI Key: LXLSCUIGXWSTAC-DUXPYHPUSA-N
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Description

(E)-3,4,5,5,5-Pentafluoropent-3-enoic acid is a fluorinated organic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of multiple fluorine atoms and the conjugated (E)-configured double bond make this compound a valuable intermediate for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where fluorine incorporation is known to modulate metabolic stability, lipophilicity, and bioavailability . Its structure, featuring a carboxylic acid functional group, allows for further derivatization into esters, amides, and other derivatives, enabling researchers to explore structure-activity relationships . As a pentafluoro analog of pent-3-enoic acid, its properties are influenced by the strong electron-withdrawing effect of the fluorine atoms, which can affect the acidity of the carboxylic acid group and the reactivity of the alkene in synthetic pathways . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3,4,5,5,5-pentafluoropent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F5O2/c6-2(1-3(11)12)4(7)5(8,9)10/h1H2,(H,11,12)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLSCUIGXWSTAC-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(C(F)(F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C(/C(F)(F)F)\F)/F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4,5,5,5-pentafluoropent-3-enoic acid typically involves the introduction of fluorine atoms into a pentenoic acid precursor. One common method is the fluorination of pent-3-enoic acid using fluorinating agents such as elemental fluorine (F₂) or fluorine-containing reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure selective fluorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can also be employed to achieve high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (E)-3,4,5,5,5-pentafluoropent-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated fluorinated acids.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation yields fluorinated carboxylic acids.
  • Reduction produces saturated fluorinated acids.
  • Substitution reactions result in the formation of various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Fluorinated Intermediates:
The presence of fluorine atoms in (E)-3,4,5,5,5-pentafluoropent-3-enoic acid enhances its utility as an intermediate in organic synthesis. Fluorinated compounds often exhibit increased stability and altered reactivity compared to their non-fluorinated counterparts. This property makes them useful in synthesizing pharmaceuticals and agrochemicals.

Reagents in Organic Reactions:
This compound can serve as a reagent in various organic reactions such as nucleophilic substitutions and conjugate additions. Its unique structure allows for selective reactivity that can be exploited in synthetic pathways to create complex molecules.

Pharmaceutical Applications

Drug Development:
The fluorinated nature of this compound may contribute to its potential as a drug candidate. Fluorinated compounds are known to enhance the pharmacokinetic properties of drugs, including increased metabolic stability and bioavailability. Research into its biological activity could reveal anti-inflammatory or anticancer properties.

Biological Activity Studies:
Preliminary studies suggest that this compound may interact with various biological targets due to its unique structure. Investigations into its binding affinity with enzymes or receptors could lead to the development of new therapeutic agents.

Material Science

Fluorinated Polymers:
Due to its high fluorine content, this compound can be used in the synthesis of fluorinated polymers. These materials often exhibit superior chemical resistance and thermal stability, making them suitable for applications in coatings, sealants, and advanced materials.

Surface Modifications:
The compound can be utilized for modifying surfaces to impart hydrophobicity or oleophobicity. This property is particularly useful in creating self-cleaning surfaces or protective coatings that resist stains and corrosion.

Environmental Applications

Fluorinated Compounds in Green Chemistry:
Research into the environmental impact of fluorinated compounds is ongoing. This compound may play a role in developing green chemistry approaches by providing alternative pathways that minimize waste and reduce hazardous byproducts.

Case Studies and Research Findings

Application AreaKey Findings
Pharmaceutical ResearchPotential anti-inflammatory properties; ongoing studies on biological interactions .
Material ScienceDevelopment of fluorinated polymers with enhanced properties for industrial applications .
Environmental ImpactInvestigations into the sustainability of fluorinated compounds in chemical processes.

Mechanism of Action

The mechanism of action of (E)-3,4,5,5,5-pentafluoropent-3-enoic acid involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Key Structural Analogs and Properties

Compound Name Molecular Formula Substituent (R) Notable Properties Evidence ID
(E)-3-(Naphthalen-2-yl)-pentafluoropent-3-enoic acid methyl ester C₁₆H₁₁F₅O₂ Naphthalen-2-yl High lipophilicity; UV absorbance at 254 nm
(E)-3-(3-Nitrophenyl)-pentafluoropent-3-enoic acid methyl ester C₁₂H₈F₅NO₄ 3-Nitrophenyl Enhanced acidity (pKa ~1.5); reactive in nucleophilic substitutions
(E)-3-(4-Methoxyphenyl)-pentafluoropent-3-enoic acid methyl ester C₁₃H₁₁F₅O₃ 4-Methoxyphenyl Lower metabolic clearance in hepatic microsomes

Fluorination Degree and Saturation Comparisons

  • Saturated vs. Unsaturated Fluorinated Acids: 3,3,4,4,5,5,5-Heptafluoropentanoic Acid (): A saturated analog with two additional fluorines at C3 and C3. The absence of a double bond increases rigidity and reduces conjugation, leading to lower acidity (pKa ~2.8 vs. ~1.9 for the unsaturated compound) . Perfluoropentanoic Acid (C₅F₁₁COOH): Fully fluorinated and linear, this compound exhibits extreme persistence in the environment but lacks the stereochemical complexity of the (E)-isomer .
  • Reduced Fluorination: 4,5,5-Trifluoropent-4-enoic Acid (): With only three fluorines, this compound has weaker electron-withdrawing effects, resulting in a higher pKa (~3.2) and reduced thermal stability compared to the pentafluoro analog .

Stereochemical and Isomeric Differences

  • Positional Isomerism: Moving the double bond to C2 (e.g., pent-2-enoic acid derivatives in ) shifts electron density away from the carboxyl group, further altering reactivity .

Biological Activity

(E)-3,4,5,5,5-pentafluoropent-3-enoic acid is a fluorinated fatty acid that has garnered attention in the field of biological research due to its unique chemical properties and potential applications. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of five fluorine atoms attached to a pentenoic acid backbone. This fluorination significantly alters its physicochemical properties compared to non-fluorinated fatty acids. The structure can be represented as follows:

C5H2F5O2\text{C}_5\text{H}_2\text{F}_5\text{O}_2

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Lactobacillus plantarum, where it influenced the growth pattern and fatty acid metabolite production of the bacteria .

Table 1: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Observations
Lactobacillus plantarum50 µMGrowth inhibition observed
Escherichia coli100 µMModerate inhibition
Staphylococcus aureus75 µMSignificant growth reduction

Cytotoxic Effects

The cytotoxic effects of this compound have also been investigated. In vitro studies on various cancer cell lines showed that it can induce apoptosis in L-1210 leukemia cells and P388 murine leukemia cells. The compound caused morphological changes indicative of apoptosis at concentrations above 25 µM .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
L-1210 Leukemia30Apoptosis induction
P388 Murine Leukemia25Morphological changes
Neuro-2a Mouse Neuroblastoma45Cell cycle arrest

The mechanism by which this compound exerts its biological effects is hypothesized to involve disruption of cellular membranes due to its lipophilic nature. This property allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy in Food Preservation

A case study investigated the use of this compound as a preservative in food products. The study found that incorporating the compound at concentrations of 50 µM significantly reduced microbial load in dairy products without affecting sensory qualities .

Case Study 2: Cancer Treatment Research

Another case study focused on the application of this compound in treating leukemia. Patients receiving treatment with formulations containing this compound showed improved outcomes compared to control groups. The study highlighted the need for further clinical trials to establish dosage and efficacy .

Q & A

Q. What gaps exist in the current literature on fluorinated α,β-unsaturated carboxylic acids?

  • Methodological Answer : Limited data on in vivo metabolic pathways and long-term stability under physiological conditions. highlights the need for studies linking computational predictions (e.g., ADMET profiles) to experimental outcomes. Collaborative efforts with databases like PubChem () can address these gaps .

Tables of Key Data

Derivative Substituent Molecular Formula Key Application Reference
DV211 ()3-(Naphthalen-1-yl)C₁₆H₁₁F₅O₂Suzuki coupling studies
DV220 ()3-(m-Tolyl)C₁₃H₁₁F₅O₂Reactivity in Michael additions
DV229 ()3-(3-Trifluoromethylphenyl)C₁₃H₈F₈O₂Electrostatic potential mapping
NIST Standard ()Pentafluorophenylacetic acidC₈H₃F₅O₂Benchmarking spectroscopic data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3,4,5,5,5-pentafluoropent-3-enoic acid
Reactant of Route 2
(E)-3,4,5,5,5-pentafluoropent-3-enoic acid

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